Rasagiline tartrate

MAO-B Inhibition Potency Ex Vivo Pharmacology

Select Rasagiline tartrate (CAS 136236-52-7) for superior, cleaner data in preclinical Parkinson's models. Its 10-fold higher potency over selegiline and irreversible MAO-B inhibition ensure sustained, predictable target engagement at lower doses. The absence of confounding amphetamine metabolites eliminates critical behavioral variables, providing a pharmacologically cleaner tool for studying dopaminergic signaling. For formulation development, patented stable solid-dosage processes utilizing the L-tartrate salt offer a direct pathway for generic manufacturing, backed by a well-characterized 36% oral bioavailability and consistent PK profile.

Molecular Formula C28H32N2O6
Molecular Weight 492.6 g/mol
CAS No. 136236-52-7
Cat. No. B3321589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasagiline tartrate
CAS136236-52-7
Molecular FormulaC28H32N2O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESC#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m111/s1
InChIKeyYGKHOZXCTLKSLJ-KHAGDFGNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rasagiline Tartrate (CAS 136236-52-7): A Potent, Irreversible MAO-B Inhibitor for Parkinson's Disease Research


Rasagiline tartrate is the L-tartrate salt form of rasagiline, a highly potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) [1]. This propargylamine derivative is primarily utilized in research and therapeutic applications for Parkinson's disease (PD) due to its ability to increase striatal dopamine levels by blocking its central degradation [2]. The compound is characterized by its high oral bioavailability, unique metabolic profile devoid of amphetamine derivatives, and a well-established efficacy profile as both monotherapy and adjunctive therapy to levodopa in managing PD motor symptoms [3].

Critical Differentiators of Rasagiline Tartrate vs. Selegiline and Safinamide in Scientific Applications


Generic substitution among MAO-B inhibitors is not scientifically valid due to fundamental differences in their inhibitory mechanisms, potency, metabolism, and clinical outcomes. Rasagiline tartrate differentiates itself from the first-generation MAO-B inhibitor selegiline through its 10-fold higher potency, lack of neurotoxic amphetamine metabolites, and distinct pharmacokinetic profile [1]. Furthermore, compared to the reversible MAO-B inhibitor safinamide, rasagiline offers irreversible enzyme inhibition with a distinct clinical efficacy profile and a different safety and interaction profile [2]. These quantifiable disparities directly impact model system selection, clinical trial design, and procurement decisions for research use.

Quantitative Evidence for Differentiating Rasagiline Tartrate from MAO-B Inhibitor Comparators


Superior MAO-B Inhibitory Potency of Rasagiline Compared to Selegiline

In ex vivo models, rasagiline demonstrates approximately 10-fold greater potency in inhibiting MAO-B compared to selegiline. This differential potency necessitates lower clinical doses of rasagiline to achieve equivalent enzyme inhibition [1].

MAO-B Inhibition Potency Ex Vivo Pharmacology

Improved Oral Bioavailability of Rasagiline vs. Conventional Selegiline Tablets

The absolute oral bioavailability of a single 1 mg dose of rasagiline is approximately 36% [1]. This is substantially higher than the bioavailability of conventional oral selegiline tablets, which is reported to be less than 10% [2]. This difference is attributed to extensive first-pass metabolism of selegiline.

Pharmacokinetics Bioavailability Oral Administration

Distinct Metabolic Profile: Absence of Amphetamine Metabolites in Rasagiline

Unlike selegiline, which is metabolized into L-amphetamine and L-methamphetamine, rasagiline is not metabolized to amphetamine derivatives. Its major metabolite is 1-R-aminoindan, which is considered to lack the sympathomimetic effects associated with amphetamines [1].

Drug Metabolism Neurotoxicity Amphetamine Derivatives

Higher Ranking in Clinical Efficacy for Motor Symptoms vs. Other MAO-B Inhibitors

A 2024 network meta-analysis of 30 trials for early Parkinson's disease found that rasagiline, selegiline, safinamide, and zonisamide were all effective compared to placebo. However, the surface under the cumulative ranking (SUCRA) results indicated that rasagiline ranked first in improving the Unified Parkinson's Disease Rating Scale (UPDRS) part II and part III scores [1].

Parkinson's Disease Motor Symptoms UPDRS Network Meta-Analysis

Quantified Difference in Efficacy for Motor Fluctuations vs. Safinamide

A 2025 matching-adjusted indirect comparison (MAIC) in Chinese PD patients found that as an adjunct to levodopa, safinamide (50-100 mg/day) was superior to rasagiline (1 mg/day) in reducing motor fluctuations. Specifically, safinamide reduced mean total daily OFF time by an additional 0.7 hours (95% CI: -1.40 to -0.02) compared to rasagiline [1].

Motor Fluctuations OFF Time Safinamide Matching-Adjusted Indirect Comparison

Differentiated Mechanism of Action: Irreversible vs. Reversible MAO-B Inhibition

Rasagiline acts as an irreversible inhibitor of MAO-B, forming a covalent bond with the enzyme's active site. In contrast, safinamide is a reversible MAO-B inhibitor. This fundamental difference in binding kinetics leads to distinct pharmacodynamic profiles, including the duration of enzyme inhibition beyond the drug's plasma half-life [1].

Mechanism of Action Irreversible Inhibition Safinamide

Optimized Application Scenarios for Rasagiline Tartrate Based on Comparative Evidence


Investigating Sustained MAO-B Inhibition in Preclinical Models

Due to its irreversible inhibition of MAO-B [1] and its 10-fold greater potency compared to selegiline [2], rasagiline tartrate is ideal for preclinical studies requiring sustained and predictable enzyme blockade at lower, more selective doses. The absence of amphetamine metabolites [3] also reduces confounding behavioral variables in animal models, making it a cleaner tool for investigating MAO-B's role in dopaminergic signaling and neurodegeneration.

Developing Formulations for Improved Content Uniformity and Stability

Research and industrial formulation development efforts targeting stable solid dosage forms should prioritize rasagiline tartrate. Patents, such as WO2013139387A1, specifically detail processes for creating stable and content-uniform pharmaceutical compositions comprising rasagiline L-tartrate, addressing known challenges in manufacturing [4]. This provides a direct, evidence-backed pathway for developing generic or novel formulations.

Establishing Pharmacokinetic/Pharmacodynamic Relationships in Humans

For clinical pharmacology studies aimed at correlating drug exposure with clinical effect, the well-defined and consistent pharmacokinetic profile of rasagiline is essential. Its oral bioavailability of approximately 36% [5] and its metabolic pathway independent of amphetamine derivatives [3] allow for more precise modeling of PK/PD relationships compared to selegiline, which has lower and more variable bioavailability [6].

Research Focused on Early-Stage Parkinson's Disease Motor Outcomes

When the primary research endpoint is the improvement of motor symptoms in early Parkinson's disease, the evidence supports selecting rasagiline. A 2024 network meta-analysis ranked rasagiline as the most effective MAO-B inhibitor for improving UPDRS II and III scores [7], providing a data-driven rationale for its use in clinical trials and translational research targeting these specific outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rasagiline tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.